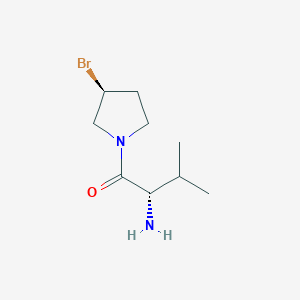
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a bromine atom and an amino group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Bromination: The pyrrolidine ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated pyrrolidine ring.
Chiral Center Formation: The chiral centers are established through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing continuous flow reactors for efficient and controlled bromination.
Automated Asymmetric Synthesis:
Purification: Advanced purification techniques such as chromatography and crystallization to obtain the final product with high enantiomeric excess.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can target the bromine atom, leading to the formation of the corresponding de-brominated pyrrolidine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alcohols, resulting in a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH₂), or alcohols (ROH) under mild heating.
Major Products:
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: De-brominated pyrrolidine derivatives.
Substitution Products: Thiol, amine, or alcohol-substituted pyrrolidine derivatives.
科学研究应用
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in asymmetric synthesis.
作用机制
The mechanism of action of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, potentially affecting synaptic function and signaling.
相似化合物的比较
- (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-fluoro-pyrrolidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-iodo-pyrrolidin-1-yl)-3-methyl-butan-1-one
Comparison:
- Uniqueness: The bromine atom in (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions.
- Reactivity: The bromine-substituted compound may exhibit different reactivity patterns in substitution and elimination reactions compared to its halogen analogs.
- Applications: While all these compounds can serve as intermediates in organic synthesis, the specific properties of the bromine derivative may make it more suitable for certain applications, such as in medicinal chemistry for developing bromine-containing pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H17BrN2O |
|---|---|
分子量 |
249.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-[(3S)-3-bromopyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8-/m0/s1 |
InChI 键 |
QUVORXWIPABCAI-YUMQZZPRSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)Br)N |
规范 SMILES |
CC(C)C(C(=O)N1CCC(C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
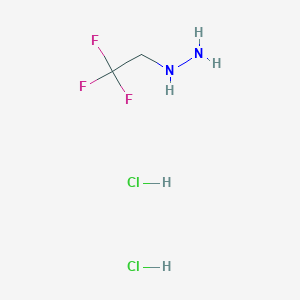

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
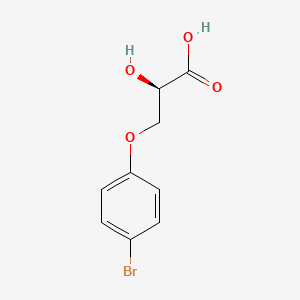
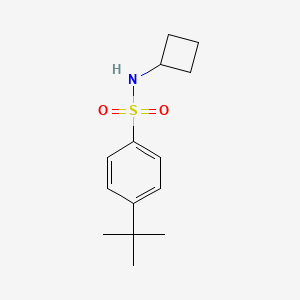
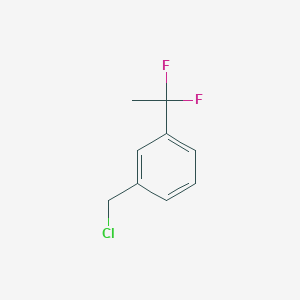
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
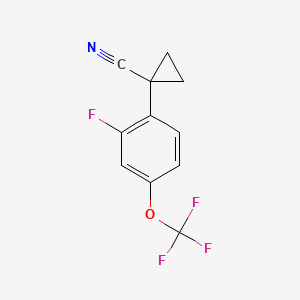
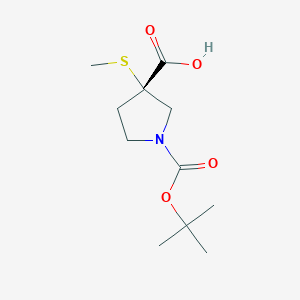
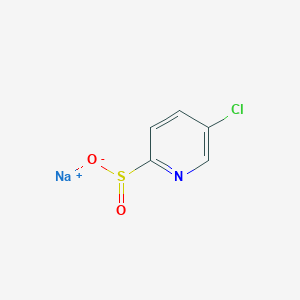
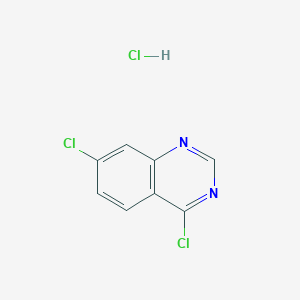
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)

